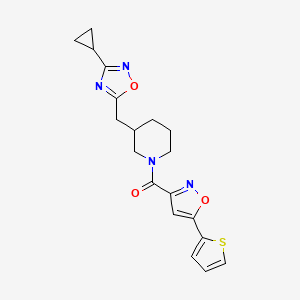
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a complex organic molecule that combines features from various pharmacologically active groups. Its structural components suggest potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.
Structural Overview
The compound can be dissected into three primary moieties:
- Cyclopropyl group : Known for its unique strain and reactivity.
- 1,2,4-Oxadiazole ring : This five-membered heterocycle is recognized for its diverse biological activities, including anticancer and anti-inflammatory effects.
- Piperidine and Isoxazole units : These structures are often associated with neuroactive properties and have been studied for their roles in various therapeutic applications.
Anticancer Properties
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazoles have shown effectiveness against various cancer cell lines:
| Compound | Cell Lines Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 92.4 |
| Compound B | OVXF 899 (Ovarian) | 2.76 |
| Compound C | PXF 1752 (Mesothelioma) | 9.27 |
These studies suggest that modifications to the oxadiazole structure can enhance cytotoxicity against specific cancer types .
Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for their antimicrobial properties. Some studies report promising results against bacterial strains and fungi, indicating a broad spectrum of activity:
| Activity Type | Tested Microorganisms | Result |
|---|---|---|
| Antibacterial | Escherichia coli, Staphylococcus aureus | Moderate inhibition observed |
| Antifungal | Candida albicans | Significant growth inhibition |
These findings highlight the potential of the compound as an antimicrobial agent .
The mechanism through which these compounds exert their biological effects is thought to involve:
- Enzyme Inhibition : Compounds like those derived from oxadiazoles can inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The piperidine and isoxazole components may interact with neurotransmitter receptors, influencing neurochemical pathways .
Case Studies
- Study on Anticancer Activity : A study evaluated a series of oxadiazole derivatives against a panel of human cancer cell lines. The most active compounds exhibited IC50 values as low as 0.003 µM against lung adenocarcinoma cells, suggesting high potency .
- Antimicrobial Evaluation : Another research focused on the synthesis of thiophene-containing oxadiazoles, which demonstrated significant antibacterial activity against resistant strains of bacteria, highlighting their potential in treating infections caused by multidrug-resistant pathogens .
Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-19(14-10-15(25-21-14)16-4-2-8-27-16)23-7-1-3-12(11-23)9-17-20-18(22-26-17)13-5-6-13/h2,4,8,10,12-13H,1,3,5-7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKNCHDHZHOYTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CS3)CC4=NC(=NO4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














